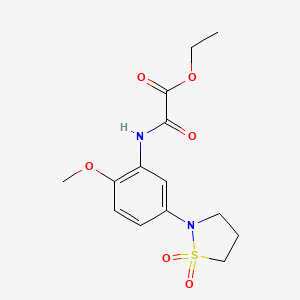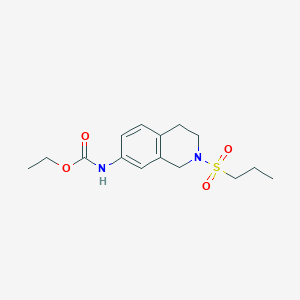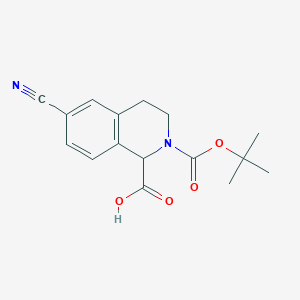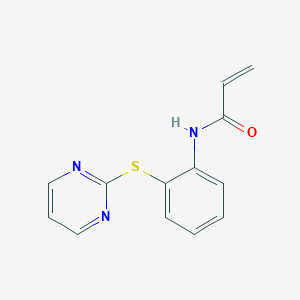
(1R)-1-(pyrimidin-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(pyrimidin-2-yl)ethan-1-amine, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEA is a chiral amine that has a pyrimidine ring attached to an ethylamine group, and its chemical formula is C7H10N2.
作用机制
(1R)-1-(pyrimidin-2-yl)ethan-1-amine's mechanism of action is not fully understood, but it is believed to exert its biological activity through various pathways, including inhibition of enzymes, modulation of ion channels, and interaction with receptors. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors.
Biochemical and Physiological Effects:
(1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to exhibit various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
(1R)-1-(pyrimidin-2-yl)ethan-1-amine's advantages for laboratory experiments include its high purity and enantiopurity, as well as its diverse biological activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine can be used as a starting material for the synthesis of various organic compounds and metal-organic frameworks. (1R)-1-(pyrimidin-2-yl)ethan-1-amine's limitations include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
Future research on (1R)-1-(pyrimidin-2-yl)ethan-1-amine should focus on elucidating its mechanism of action and identifying its molecular targets. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine's potential as a therapeutic agent for various diseases should be investigated further, including neurodegenerative disorders, inflammatory diseases, and cancer. (1R)-1-(pyrimidin-2-yl)ethan-1-amine's potential as a chiral auxiliary in asymmetric synthesis should also be explored further, as well as its potential as a building block for the synthesis of novel organic compounds and metal-organic frameworks.
合成方法
(1R)-1-(pyrimidin-2-yl)ethan-1-amine can be synthesized using various methods, including reductive amination of 2-pyrimidinecarboxaldehyde with ethylamine, followed by resolution of the racemic mixture using chiral chromatography. The enantiomerically pure (1R)-(1R)-1-(pyrimidin-2-yl)ethan-1-amine can also be synthesized using asymmetric hydrogenation of 2-pyrimidinecarboxamide. These methods yield high purity and enantiopurity of (1R)-1-(pyrimidin-2-yl)ethan-1-amine, making it suitable for various research applications.
科学研究应用
(1R)-1-(pyrimidin-2-yl)ethan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to exhibit potent antiviral, antibacterial, antifungal, and anticancer activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various organic compounds. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
属性
IUPAC Name |
(1R)-1-pyrimidin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDKCZQAZOFJX-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(pyrimidin-2-yl)ethan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2935548.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)

![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)


![Methyl 3-({[2-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2935559.png)